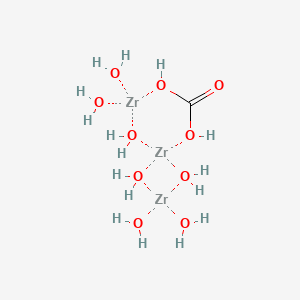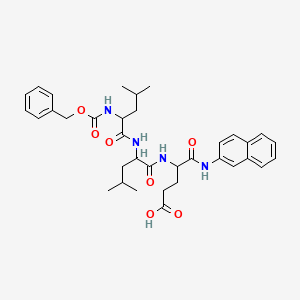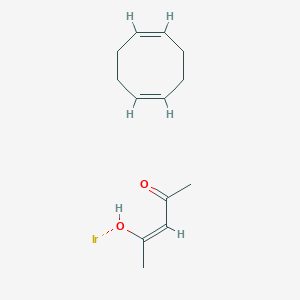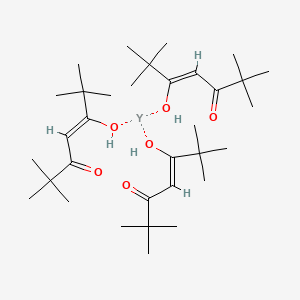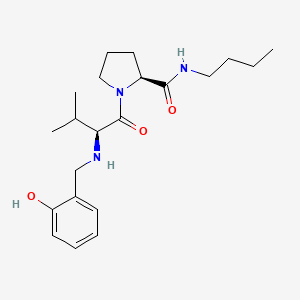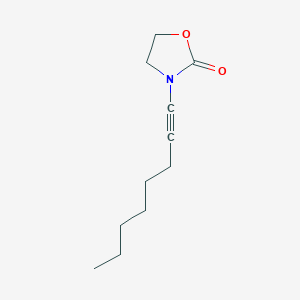
3-(Oct-1-yn-1-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oct-1-yn-1-yl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an octynyl group. This compound is part of the oxazolidinone family, which is known for its significant biological activities, particularly in the development of antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oct-1-yn-1-yl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Oct-1-yn-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the octynyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazolidinone ring or the octynyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the molecule.
Scientific Research Applications
3-(Oct-1-yn-1-yl)oxazolidin-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Industry: The compound is used in the production of pharmaceuticals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(Oct-1-yn-1-yl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidinone derivatives like linezolid inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex for protein synthesis, thereby exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Oct-1-yn-1-yl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid .
Uniqueness
What sets this compound apart is its unique octynyl substitution, which can impart distinct chemical and biological properties compared to other oxazolidinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-oct-1-ynyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-8-12-9-10-14-11(12)13/h2-6,9-10H2,1H3 |
InChI Key |
BTHIUMSDMJKIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CN1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



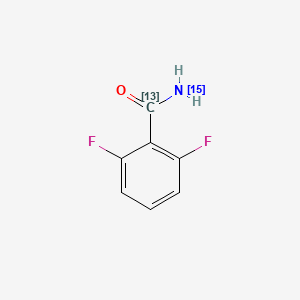

![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)

